Beauveriolide III

Vue d'ensemble

Description

Beauveriolide III: est un cyclodepsipeptide naturel, un type de composé qui contient à la fois des liaisons peptidiques et des liaisons esters. Il a été initialement isolé du champignon Beauveria. This compound a suscité un intérêt considérable en raison de sa capacité à inhiber la stérol O-acyltransférase, une enzyme impliquée dans le métabolisme lipidique, ce qui en fait un agent thérapeutique potentiel pour des affections comme l'athérosclérose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de Beauveriolide III implique plusieurs étapes. Initialement, l'intermédiaire clé, l'acide 3-hydroxy-4-méthyloctanoïque, est synthétisé. Cet intermédiaire est ensuite couplé à un dipeptide, suivi d'une macrolactamisation pour former la structure cyclodepsipeptidique. Le groupement méthyldiazirine est installé en faisant réagir des méthylcétones avec de l'ammoniac liquide pour fournir des intermédiaires imine, suivis d'un traitement avec de l'acide hydroxylamine-O-sulfonique pour donner des diaziridines. Une oxydation ultérieure donne des méthyldiazirines .

Méthodes de production industrielle: Beauveria, suivie d'une extraction et d'une purification du composé. Les progrès de la biologie synthétique et de la technologie de fermentation pourraient potentiellement améliorer le rendement et l'efficacité de la production.

Analyse Des Réactions Chimiques

Types de réactions: Beauveriolide III subit principalement des réactions typiques des cyclodepsipeptides. Il s'agit notamment de :

Oxydation: Le groupement méthyldiazirine peut être oxydé pour former des intermédiaires réactifs.

Substitution: Les liaisons ester et peptidiques de la molécule peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation: Des réactifs comme l'acide hydroxylamine-O-sulfonique sont utilisés pour les réactions d'oxydation.

Substitution: Des nucléophiles tels que des amines ou des alcools peuvent être utilisés dans des conditions douces pour substituer les liaisons ester ou peptidiques.

Principaux produits: Les principaux produits formés à partir de ces réactions sont généralement des cyclodepsipeptides modifiés avec des activités biologiques modifiées .

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé de référence dans la conception et la synthèse de nouveaux inhibiteurs de la stérol O-acyltransférase. Ses études de relation structure-activité aident à comprendre les interactions de liaison avec l'enzyme .

Biologie: En recherche biologique, this compound est utilisé pour étudier le métabolisme lipidique et la formation de gouttelettes lipidiques dans les cellules. Il sert d'outil pour étudier le rôle de la stérol O-acyltransférase dans divers processus biologiques .

Médecine: this compound a des applications thérapeutiques potentielles dans le traitement de l'athérosclérose et d'autres troubles liés aux lipides. Sa capacité à inhiber la stérol O-acyltransférase en fait un candidat prometteur pour le développement de médicaments .

Industrie: Dans l'industrie pharmaceutique, this compound et ses analogues sont explorés pour leur potentiel en tant qu'agents hypolipidémiants. Ils sont également utilisés dans le développement d'outils de diagnostic pour les troubles du métabolisme lipidique .

Mécanisme d'action

This compound exerce ses effets en inhibant la stérol O-acyltransférase, une enzyme située dans la membrane du réticulum endoplasmique. Cette enzyme catalyse la formation d'esters de cholestérol à partir du cholestérol et de l'acyl-CoA gras. This compound se lie au site actif de la stérol O-acyltransférase 1, empêchant l'enzyme de catalyser la réaction. Cette inhibition réduit la formation de gouttelettes lipidiques dans les cellules, diminuant ainsi l'accumulation d'esters de cholestérol .

Applications De Recherche Scientifique

Chemistry: Beauveriolide III is used as a lead compound in the design and synthesis of new sterol O-acyltransferase inhibitors. Its structure-activity relationship studies help in understanding the binding interactions with the enzyme .

Biology: In biological research, this compound is used to study lipid metabolism and the formation of lipid droplets in cells. It serves as a tool to investigate the role of sterol O-acyltransferase in various biological processes .

Medicine: this compound has potential therapeutic applications in treating atherosclerosis and other lipid-related disorders. Its ability to inhibit sterol O-acyltransferase makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, this compound and its analogs are explored for their potential as cholesterol-lowering agents. They are also used in the development of diagnostic tools for lipid metabolism disorders .

Mécanisme D'action

Beauveriolide III exerts its effects by inhibiting sterol O-acyltransferase, an enzyme located in the endoplasmic reticulum membrane. This enzyme catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This compound binds to the active site of sterol O-acyltransferase 1, preventing the enzyme from catalyzing the reaction. This inhibition reduces the formation of lipid droplets in cells, thereby decreasing the accumulation of cholesteryl esters .

Comparaison Avec Des Composés Similaires

Composés similaires :

Beauveriolide I: Un autre cyclodepsipeptide isolé de la même espèce fongique, avec une activité inhibitrice similaire de la stérol O-acyltransférase.

Analogues de Beauveriolide: Des analogues synthétiques de Beauveriolide III, conçus pour améliorer son activité biologique et sa sélectivité

Unicité: this compound est unique en raison de son inhibition sélective de la stérol O-acyltransférase 1 par rapport à la stérol O-acyltransférase 2. Cette sélectivité est cruciale pour ses applications thérapeutiques potentielles, car l'inhibition de la stérol O-acyltransférase 2 peut avoir des effets néfastes .

Activité Biologique

Beauveriolide III (BeauIII) is a cyclodepsipeptide derived from the fungus Beauveria sp. FO-6979, known for its significant biological activities, particularly in the context of lipid metabolism and neurodegenerative diseases. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Inhibition of Sterol O-acyltransferases (SOAT)

this compound selectively inhibits sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are crucial enzymes in cholesterol metabolism. Research indicates that BeauIII exhibits a preferential inhibition of SOAT1 over SOAT2 in various assays. The IC50 values for BeauIII were determined to be 5.0 µM for SOAT1 and >90 µM for SOAT2 in cell-based assays, while in enzyme assays, the values were 1.8 µM and 5.9 µM respectively . This selective inhibition is significant as it suggests a targeted approach to modulating cholesterol levels without affecting other lipid pathways.

2. Antiatherogenic Activity

this compound has demonstrated potent antiatherogenic effects in animal models. In studies involving apolipoprotein E knockout mice and low-density lipoprotein receptor knockout mice, BeauIII reduced atherosclerotic lesions significantly . The compound inhibits cholesteryl ester synthesis in macrophages, which is crucial for preventing foam cell formation—a key process in atherosclerosis development. The IC50 for cholesteryl ester synthesis inhibition was found to be 0.41 µM .

3. Amyloid-beta Reduction

In addition to its lipid-modulating effects, BeauIII has shown promise in reducing the secretion of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. Studies reported a reduction of Aβ40 and Aβ42 levels by approximately 45% and 65%, respectively, after treatment with BeauIII over four days . This effect is particularly noteworthy as Aβ42 is associated with plaque formation in Alzheimer’s pathology.

Case Study 1: Lipid Metabolism in Macrophages

In vitro studies using primary mouse peritoneal macrophages demonstrated that this compound effectively inhibited lipid droplet accumulation by targeting acyl-CoA:cholesterol acyltransferase (ACAT) activity. The compound showed no significant effects on triacylglycerol or phospholipid synthesis, highlighting its specificity .

Case Study 2: Neuroprotective Effects

Research indicated that BeauIII could potentially serve as a therapeutic agent for Alzheimer’s disease by reducing Aβ secretion from cells expressing human amyloid precursor protein (APP). The compound's ability to lower Aβ levels without altering endosomal trafficking positions it as a candidate for further development in neurodegenerative disease treatment .

Research Findings Summary

| Study Focus | Findings | IC50 Values |

|---|---|---|

| SOAT Inhibition | Selective inhibition of SOAT1 over SOAT2 | SOAT1: 5.0 µM |

| SOAT2: >90 µM | ||

| Antiatherogenic Activity | Reduction of atherosclerotic lesions in animal models | - |

| Cholesteryl Ester Synthesis | Inhibition of CE synthesis in macrophages | 0.41 µM |

| Amyloid-beta Reduction | Significant reduction of Aβ40 and Aβ42 secretion | - |

Propriétés

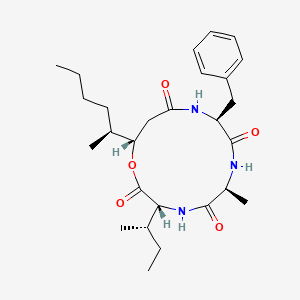

IUPAC Name |

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEELKRGSLCNVAR-QVZGIDAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Beauveriolide III and what is its mechanism of action?

A: this compound (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, this compound reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []

Q2: What is the significance of this compound's stereochemistry?

A: The stereochemistry of this compound, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.

Q3: Does this compound exhibit selectivity towards ACAT isozymes?

A: Interestingly, while this compound can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []

Q4: How has combinatorial synthesis been employed in this compound research?

A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of this compound and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]

Q5: What is the potential therapeutic application of this compound?

A: this compound exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.

Q6: Are there any known limitations or challenges associated with this compound?

A6: While this compound shows promise, challenges remain. Further research is needed to:

- Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []

- Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []

- Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []

Q7: What analytical techniques are used to characterize and study this compound?

A7: Various analytical techniques have been employed to characterize and study this compound, including:

- Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]

- Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of this compound and its analogues. [, , , ]

- Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]

- Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.